molecular formula C26H41NO2 B12430273 (5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one

(5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one

Cat. No.: B12430273
M. Wt: 399.6 g/mol
InChI Key: NZZQZWQHKWTQRO-IRWKSITDSA-N
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Description

The compound “(5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one” is a complex organic molecule with a unique structure. It belongs to the class of steroids and is characterized by its multiple functional groups, including a dimethylamino group, a hydroxy group, and several methyl groups. This compound is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from simpler steroid precursors. The key steps may include:

    Functional Group Introduction: Introduction of the dimethylamino group through nucleophilic substitution reactions.

    Hydroxylation: Introduction of the hydroxy group using oxidation reactions.

    Methylation: Addition of methyl groups through alkylation reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxy group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can undergo reduction reactions to form alcohols or amines.

    Substitution: The dimethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Halides, amines.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may yield alcohols.

Scientific Research Applications

    Chemistry: Used as a precursor for the synthesis of other complex molecules.

    Biology: Studied for its potential biological activity, including anti-inflammatory and anti-cancer properties.

    Medicine: Investigated for its potential therapeutic effects.

    Industry: Used in the production of pharmaceuticals and other fine chemicals.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to steroid receptors and modulate gene expression, leading to various biological effects. The exact pathways and targets depend on the specific structure and functional groups of the compound.

Comparison with Similar Compounds

Similar Compounds

    (5alpha,16beta,20S)-20-(Dimethylamino)-16-hydroxy-4,4,14-trimethyl-9,19-cyclopregn-1-en-3-one: A similar compound with slight variations in functional groups.

    This compound: Another similar compound with different stereochemistry.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and stereochemistry, which may confer unique biological and chemical properties.

Properties

Molecular Formula

C26H41NO2

Molecular Weight

399.6 g/mol

IUPAC Name

(1S,3S,12S,16R)-15-[1-(dimethylamino)ethyl]-14-hydroxy-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadec-4-en-6-one

InChI

InChI=1S/C26H41NO2/c1-16(27(6)7)21-17(28)14-24(5)19-9-8-18-22(2,3)20(29)10-11-25(18)15-26(19,25)13-12-23(21,24)4/h10-11,16-19,21,28H,8-9,12-15H2,1-7H3/t16?,17?,18?,19?,21?,23-,24+,25-,26+/m1/s1

InChI Key

NZZQZWQHKWTQRO-IRWKSITDSA-N

Isomeric SMILES

CC(C1C(C[C@@]2([C@@]1(CC[C@]34C2CCC5[C@]3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C

Canonical SMILES

CC(C1C(CC2(C1(CCC34C2CCC5C3(C4)C=CC(=O)C5(C)C)C)C)O)N(C)C

Origin of Product

United States

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